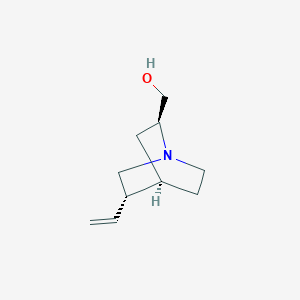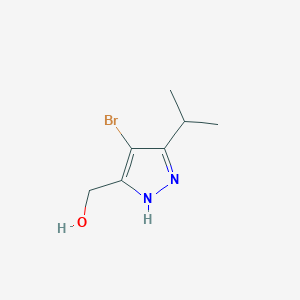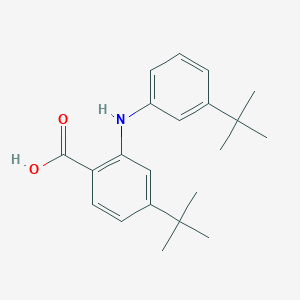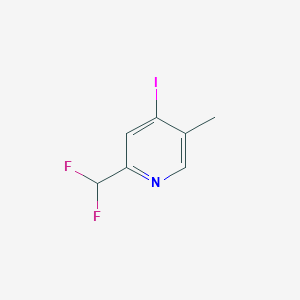
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol is a chiral compound with a unique structure that includes a quinuclidine backbone and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with quinuclidine derivatives.
Vinylation: Introduction of the vinyl group is achieved through a vinylation reaction, often using vinyl halides or vinyl boronates as reagents.
Reduction: The final step involves the reduction of the intermediate to obtain the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinuclidine Derivatives: Compounds with a similar quinuclidine backbone.
Vinyl Alcohols: Compounds with a vinyl group and an alcohol functional group.
Uniqueness
rel-((1R,2S,4R,5S)-5-Vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9-,10+/m1/s1 |
InChI 键 |
GAFZBOMPQVRGKU-BBBLOLIVSA-N |
手性 SMILES |
C=C[C@@H]1CN2CC[C@@H]1C[C@H]2CO |
规范 SMILES |
C=CC1CN2CCC1CC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)


![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)

